molecular formula C28H14N4O4 B14570059 5,5'-Di(naphtho[2,1-b]furan-2-yl)-2,2'-bi-1,3,4-oxadiazole CAS No. 61256-06-2

5,5'-Di(naphtho[2,1-b]furan-2-yl)-2,2'-bi-1,3,4-oxadiazole

Cat. No.: B14570059
CAS No.: 61256-06-2
M. Wt: 470.4 g/mol
InChI Key: SNCXJPKBKMXFCL-UHFFFAOYSA-N
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Description

5,5’-Di(naphtho[2,1-b]furan-2-yl)-2,2’-bi-1,3,4-oxadiazole is a complex organic compound featuring a unique structure that combines naphthofuran and oxadiazole moieties

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5,5’-Di(naphtho[2,1-b]furan-2-yl)-2,2’-bi-1,3,4-oxadiazole typically involves multi-step organic reactions. One common method includes the cyclization of appropriate precursors under controlled conditions. For instance, the reaction may start with the formation of naphthofuran intermediates, followed by their coupling with oxadiazole units through cyclization reactions .

Industrial Production Methods

Industrial production of this compound may involve optimized synthetic routes to ensure high yield and purity. Techniques such as photochemical reactions, which involve the use of light to drive chemical transformations, can be employed to enhance the efficiency of the synthesis process .

Chemical Reactions Analysis

Types of Reactions

5,5’-Di(naphtho[2,1-b]furan-2-yl)-2,2’-bi-1,3,4-oxadiazole undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents such as sodium borohydride for reduction, and various nucleophiles for substitution reactions. The reactions are typically carried out under controlled temperatures and in the presence of suitable solvents .

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield naphthofuran-oxadiazole derivatives with altered electronic properties, while substitution reactions can introduce new functional groups into the molecule .

Scientific Research Applications

5,5’-Di(naphtho[2,1-b]furan-2-yl)-2,2’-bi-1,3,4-oxadiazole has a wide range of scientific research applications:

Mechanism of Action

The mechanism of action of 5,5’-Di(naphtho[2,1-b]furan-2-yl)-2,2’-bi-1,3,4-oxadiazole involves its interaction with specific molecular targets. The compound can interact with various biological pathways, potentially affecting enzyme activity or receptor binding. The exact molecular targets and pathways depend on the specific application and the modifications made to the compound .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

5,5’-Di(naphtho[2,1-b]furan-2-yl)-2,2’-bi-1,3,4-oxadiazole is unique due to its combination of naphthofuran and oxadiazole units, which imparts distinct electronic and structural properties. This uniqueness makes it a valuable compound for various advanced applications in materials science and medicinal chemistry .

Properties

CAS No.

61256-06-2

Molecular Formula

C28H14N4O4

Molecular Weight

470.4 g/mol

IUPAC Name

2-benzo[e][1]benzofuran-2-yl-5-(5-benzo[e][1]benzofuran-2-yl-1,3,4-oxadiazol-2-yl)-1,3,4-oxadiazole

InChI

InChI=1S/C28H14N4O4/c1-3-7-17-15(5-1)9-11-21-19(17)13-23(33-21)25-29-31-27(35-25)28-32-30-26(36-28)24-14-20-18-8-4-2-6-16(18)10-12-22(20)34-24/h1-14H

InChI Key

SNCXJPKBKMXFCL-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C2C(=C1)C=CC3=C2C=C(O3)C4=NN=C(O4)C5=NN=C(O5)C6=CC7=C(O6)C=CC8=CC=CC=C87

Origin of Product

United States

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